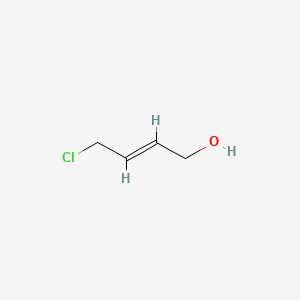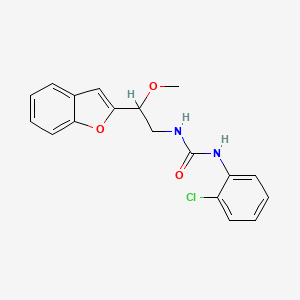![molecular formula C12H14N4O4S B2721335 2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile CAS No. 241127-15-1](/img/structure/B2721335.png)
2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile (TNBN) is an organic compound that has been studied for its potential applications in many scientific research fields. TNBN is a one-carbon compound that is composed of two sulfur atoms, two nitro groups, and two hydrazono groups. It has a molecular weight of 354.4 g/mol and a melting point of 72-74 °C. TNBN is a colorless liquid that is soluble in organic solvents such as ether and dichloromethane.
Aplicaciones Científicas De Investigación
Multi-Coupling Reagent Applications
- 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, has been found useful as a multi-coupling reagent, reacting with various electrophiles to yield highly functionalized sulfones. These compounds can be further transformed into enones or dienones, indicating the versatility of such compounds in organic synthesis (Auvray, Knochel, & Normant, 1985).
Photoacid Generation
- Arylcycloalkylsulfonium salts, which include similar structural elements, have been studied for their efficiency as photoacid generators in resist formulations. This involves understanding the reaction mechanism and efficiency of these compounds in generating acids under light exposure (Sanramé et al., 2004).
Electolyte Additive in Lithium-Ion Batteries
- (Phenylsulfonyl)acetonitrile, which shares some functional groups with the target compound, has been investigated as a high-voltage electrolyte additive. It forms a solid electrolyte interface on LiCoO2 cathodes, improving the performance and capacity retention of lithium-ion batteries (Deng et al., 2019).
Building Blocks in Organic Synthesis
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, another related class of compounds, have been used as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines. This showcases their role as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Nitrile Hydration Catalysis
- Co(III) complexes with tert-butylisocyanide have been prepared to study the hydration of various nitriles, including acetonitrile, to form amides. This research indicates potential catalytic applications in nitrile hydration processes (Ozawa et al., 2011).
Propiedades
IUPAC Name |
1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-12(2,3)21(19,20)11(8-13)15-14-9-4-6-10(7-5-9)16(17)18/h4-7,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAXIKJTDMNRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134577 |
Source


|
| Record name | 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-nitrophenyl)hydrazinylidene]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide | |
CAS RN |
241127-15-1 |
Source


|
| Record name | 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-nitrophenyl)hydrazinylidene]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-nitrophenyl)hydrazinylidene]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2721257.png)


![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)

![ethyl 4-{4-[(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2721269.png)
![2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2721271.png)

